3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
QSAR-Analysis in Antioxidant Design
- QSAR Analysis for Antioxidants: A study involving derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl] propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, closely related to the chemical , revealed significant insights for designing potential antioxidants. QSAR models indicated that antioxidant activity is influenced by molecular parameters like size, lipophilicity, and electronic properties. This suggests that modifications in 3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol could potentially enhance its antioxidant capacities (Drapak et al., 2019).
Molecular Docking and Computational Analysis
- Molecular Docking Studies: Research involving similar thiazole compounds has employed molecular docking techniques to predict their interactions with various biological targets. These studies provide a framework for understanding how 3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol might interact with biological receptors, influencing its potential use in pharmacological applications (Salian et al., 2017).
Application in Synthesis of Bioactive Molecules
- Bioactive Molecule Synthesis: Some studies have shown the synthesis of bioactive molecules, incorporating thiazol-derivatives. These synthetic pathways might be relevant for the development of new compounds using 3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol, potentially leading to new therapeutic agents (Rajanarendar et al., 2004).
Development of Antihypertensive Drugs
- Antihypertensive Drug Development: Research into similar thiazol-imine derivatives has explored their potential as antihypertensive drugs. This suggests the possibility of developing cardiovascular drugs using 3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol as a base compound (Drapak et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific structure and functional groups . The compound’s interaction with its targets leads to changes in the biochemical processes of the cell, resulting in its therapeutic effects.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth, among others.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the results of action could range from reduced inflammation and pain relief to inhibition of microbial growth or tumor cell proliferation .
Biochemical Analysis
Biochemical Properties
The thiazole ring, which is a key component of 3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol, has been associated with a wide range of biochemical properties . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been found to exhibit important anti-promastigote activity, which could suggest potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
A study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for thiazole derivatives . This could imply that 3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol may exert its effects at the molecular level through binding interactions with this enzyme.
Properties
IUPAC Name |
3-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-13-7-12-20-17(15-8-3-1-4-9-15)14-22-18(20)19-16-10-5-2-6-11-16/h1-6,8-11,14,21H,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEPOAQUAHTDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.